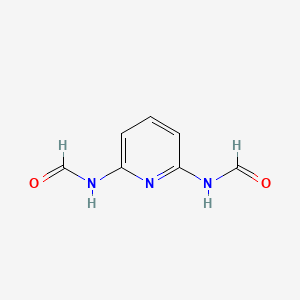

N,N'-Pyridine-2,6-diyldiformamide

Description

N,N'-Pyridine-2,6-diyldiformamide is a pyridine-based ligand featuring two formamide (-CONH₂) groups symmetrically substituted at the 2 and 6 positions of the pyridine ring. This compound serves as a versatile building block in coordination chemistry due to its ability to chelate metal ions via the pyridine nitrogen and the carbonyl oxygen atoms of the formamide groups . It is synthesized from pyridine-2,6-dicarbonyl chloride, which is derived from pyridine-2,6-dicarboxylic acid, followed by reaction with ammonia or ammonium salts under controlled conditions . The ligand’s planar geometry and hydrogen-bonding capacity make it valuable in constructing metal-organic frameworks (MOFs) and macrocyclic complexes .

Properties

CAS No. |

72966-90-6 |

|---|---|

Molecular Formula |

C7H7N3O2 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-(6-formamidopyridin-2-yl)formamide |

InChI |

InChI=1S/C7H7N3O2/c11-4-8-6-2-1-3-7(10-6)9-5-12/h1-5H,(H2,8,9,10,11,12) |

InChI Key |

SAXTZMGRTZKLBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)NC=O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Pyridine-2,6-diyldiformamide can be synthesized through the condensation reaction of pyridine-2,6-dicarboxylic acid with formamide. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide groups .

Industrial Production Methods

On an industrial scale, the production of N,N’-Pyridine-2,6-diyldiformamide may involve similar condensation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Pyridine-2,6-diyldiformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide groups to amines.

Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Pyridine-2,6-dicarboxylic acid or its derivatives.

Reduction: Pyridine-2,6-diamine.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N,N’-Pyridine-2,6-diyldiformamide has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which N,N’-Pyridine-2,6-diyldiformamide exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine ring and the formamide groups. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N'-Pyridine-2,6-diyldiformamide belongs to a broader class of pyridine-2,6-dicarboxamide derivatives. Below is a systematic comparison with structurally related compounds, emphasizing their synthesis, coordination properties, and applications.

Structural and Functional Comparisons

Coordination Chemistry and Reactivity

- This compound : Forms stable complexes with transition metals (e.g., Ru, Pd) through tridentate N,O,O coordination. The formamide groups enable hydrogen bonding, stabilizing supramolecular architectures .

- N,N′-2,6-Pyridinediyldiisonicotinamide : The isonicotinamide substituents allow for secondary coordination via pyridyl nitrogen, enhancing catalytic activity in Suzuki-Miyaura cross-coupling reactions .

- Ethyl-substituted analogs (e.g., N,N,N'',N''-tetraethyl): Bulky ethyl groups reduce coordination flexibility but improve solubility in non-polar solvents, favoring applications in hydrophobic environments .

Research Findings

- Electronic Properties: Ruthenium complexes of N,N'-bis(aryl)pyridine-2,6-dicarboxamides exhibit tunable redox potentials, whereas the formamide derivative shows lower electron-withdrawing effects, making it less redox-active .

- Catalytic Efficiency: Palladium complexes of N,N′-2,6-Pyridinediyldiisonicotinamide demonstrate higher turnover numbers in cross-coupling reactions compared to formamide analogs, attributed to enhanced π-backbonding from the isonicotinamide groups .

- Thermal Stability : Halogenated derivatives (e.g., HB180 series) show superior thermal stability (>250°C) due to halogen and pivalamide groups, making them suitable for high-temperature applications .

Q & A

Q. What role does this compound play in ion-selective membrane design?

- Mechanism : As a functional monomer, it forms hydrogen bonds with template ions (e.g., Cd), creating imprinted cavities. Optimize crosslinking density (e.g., with ethylene glycol dimethacrylate) to enhance adsorption capacity (up to 45 mg/g).

- Characterization : BET surface area analysis and thermogravimetry validate pore structure and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.